5-氨基尿苷盐酸盐

描述

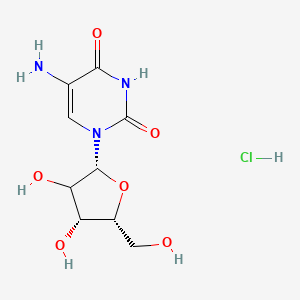

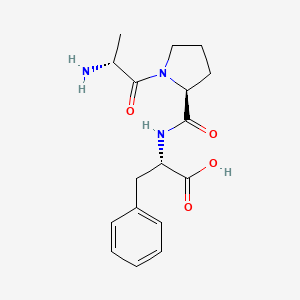

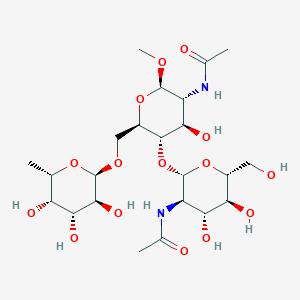

5-Amino Uridine Hydrochloride: is a derivative of uridine, a nucleoside that plays a crucial role in the synthesis of RNA This compound is characterized by the presence of an amino group at the 5th position of the uridine molecule, combined with a hydrochloride salt

科学研究应用

Chemistry: 5-Amino Uridine Hydrochloride is used as a building block in the synthesis of modified nucleosides and nucleotides. It is also employed in the study of nucleic acid chemistry and the development of new biochemical assays.

Biology: In biological research, this compound is used to study RNA synthesis and function. It serves as a precursor for the synthesis of modified RNA molecules, which are used in various biological experiments.

Medicine: Its derivatives have shown promising activity against certain types of cancer cells and viral infections .

Industry: In the industrial sector, this compound is used in the production of nucleic acid-based products and as a reagent in various biochemical processes.

安全和危害

未来方向

While specific future directions for 5-Amino Uridine Hydrochloride are not detailed in the search results, it is known that uridine, a pyrimidine nucleoside, has potential applications in maintaining metabolic homeostasis during growth and cellular stress . This suggests that 5-Amino Uridine Hydrochloride could have potential applications in similar areas.

作用机制

Target of Action

The primary target of 5-Amino Uridine Hydrochloride, also known as 5-Aminouridine, Hydrochloride, is the enzyme phospho-MurNAc-pentapeptide translocase (MraY) on the peptidoglycan cell wall biosynthetic pathway . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potent target for antibacterial activity .

Mode of Action

5-Amino Uridine Hydrochloride interacts with its target, MraY, by inhibiting its function . This inhibition disrupts the normal biosynthesis of the bacterial cell wall, leading to the cessation of bacterial growth .

Biochemical Pathways

The compound affects the peptidoglycan biosynthetic pathway, specifically targeting the enzyme MraY . By inhibiting this enzyme, 5-Amino Uridine Hydrochloride disrupts the formation of the bacterial cell wall, which is essential for bacterial growth and survival .

Pharmacokinetics

It is known that uridine, a related compound, is beneficial to cell growth and the maintenance of cell viability

Result of Action

The primary result of the action of 5-Amino Uridine Hydrochloride is the inhibition of bacterial growth . By disrupting the normal function of the MraY enzyme, the compound prevents the formation of the bacterial cell wall, leading to the cessation of bacterial growth . This makes 5-Amino Uridine Hydrochloride a potent antibacterial agent .

Action Environment

The action of 5-Amino Uridine Hydrochloride can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other substances in the environment . Additionally, the stability of the compound may be influenced by factors such as temperature and pH.

生化分析

Biochemical Properties

5-Amino Uridine Hydrochloride participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the process of uridine phosphorylation, where Uridine Phosphorylase 1 (UPP1) catalyzes the reversible cleavage of uridine to ribose-1-phosphate and uracil .

Cellular Effects

5-Amino Uridine Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to maintain metabolic homeostasis during growth and cellular stress . It also has great influences on monoclonal antibody’s charge variants .

Molecular Mechanism

At the molecular level, 5-Amino Uridine Hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is involved in the non-oxidative pentose phosphate pathway and glycolysis, connecting uridine to central carbon metabolism via ribose phosphate isomerization .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 5-Amino Uridine Hydrochloride change. It has been observed that uridine’s effects on cell growth and monoclonal antibody’s charge variants are related to feed concentration .

Dosage Effects in Animal Models

In animal models, the effects of 5-Amino Uridine Hydrochloride vary with different dosages. For instance, it has been found to dose-dependently decrease behavioral disorders and prevent the death of animals .

Metabolic Pathways

5-Amino Uridine Hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. It is known to be involved in active pyrimidine metabolism and fatty acid metabolism .

Transport and Distribution

5-Amino Uridine Hydrochloride is transported and distributed within cells and tissues. The maintenance of blood-mobilized uridine is orchestrated at the organism level, with synthesis mediated by adipocytes, the liver, and potentially erythrocytes .

Subcellular Localization

It is known that uridine and its derivatives contribute to reduction of cytotoxicity and suppression of drug-induced hepatic steatosis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino Uridine Hydrochloride typically involves the modification of uridine. One common method starts with the preparation of 5’-azidouridine using a Mitsonobu reaction with hydrazoic acid or a reaction of uridine with lithium azide, triphenylphosphine, and carbon tetrabromide. The azide group is then hydrogenated to form 5’-amino-uridine. This intermediate is further treated with para-methoxytrityl chloride to protect the amino group, followed by ortho-chlorobenzoyl chloride to protect the 2’ hydroxyl group. Finally, succinic anhydride is used in the presence of 4-dimethylaminopyridine to form a mixture of protected 2’ and 3’ succinates .

Industrial Production Methods: Industrial production of 5-Amino Uridine Hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and advanced purification techniques.

化学反应分析

Types of Reactions: 5-Amino Uridine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form different amino derivatives.

Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of 5-Amino Uridine, such as 5-oxo-uridine and N-substituted uridine derivatives .

相似化合物的比较

- 5-Hydroxyuridine

- Showdomycin

- Pseudouridine

Comparison: 5-Amino Uridine Hydrochloride is unique due to the presence of the amino group at the 5th position, which imparts distinct chemical and biological properties. Compared to 5-Hydroxyuridine, which has a hydroxyl group at the same position, 5-Amino Uridine Hydrochloride exhibits different reactivity and biological activity. Showdomycin, another similar compound, has a maleimide-like structure that makes it reactive towards sulfhydryl groups, whereas 5-Amino Uridine Hydrochloride does not have this reactivity .

属性

IUPAC Name |

5-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h1,4-6,8,13-15H,2,10H2,(H,11,16,17);1H/t4-,5+,6?,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVJCMJKVVJWAA-RMQALDHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675607 | |

| Record name | 5-Amino-1-[(2xi)-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116154-74-6 | |

| Record name | 5-Amino-1-[(2xi)-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide](/img/structure/B1139703.png)

![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)